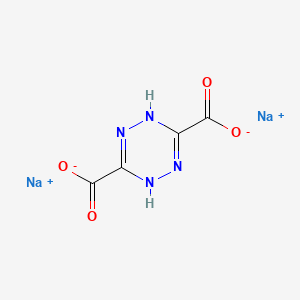

Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

Description

Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (CAS: 96898-32-7) is a sodium salt derivative of the 1,4-dihydrotetrazine dicarboxylic acid framework. It serves as a precursor for synthesizing reactive tetrazine derivatives, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, through acidification and esterification steps . The compound is synthesized via diazo compound reactions, yielding a yellow-brown solid with high purity (85–97%) after ethanol washing . Its water solubility and ionic nature distinguish it from alkyl esters, making it a stable intermediate for further functionalization.

Properties

IUPAC Name |

disodium;1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4.2Na/c9-3(10)1-5-7-2(4(11)12)8-6-1;;/h(H,5,6)(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJQRCMKIAPUCX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=NN1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4Na2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422197 | |

| Record name | Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96898-32-7 | |

| Record name | Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acidification to 1,4-Dihydro-1,2,4,5-Tetrazine-3,6-Dicarboxylic Acid

The disodium salt is treated with concentrated hydrochloric acid (HCl) at 0°C to protonate the tetrazine ring, yielding 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. This step is critical for introducing the dihydro moiety, which enhances stability and reactivity in subsequent transformations.

Reaction Conditions:

-

Reactants: Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate, HCl (excess)

-

Solvent: Water

-

Temperature: 0°C

-

Workup: Filtration and drying

-

Yield: ~70–80% (estimated from analogous procedures).

Neutralization to Disodium Dihydrotetrazine Dicarboxylate

The dihydrotetrazine dicarboxylic acid is neutralized with NaOH in aqueous solution to form the target disodium salt.

Reaction Conditions:

-

Reactants: Dihydrotetrazine dicarboxylic acid, NaOH (2 equiv)

-

Solvent: Water

-

Temperature: Room temperature

-

Workup: Lyophilization or solvent evaporation

Key Advantages:

-

High purity due to crystalline intermediate isolation.

-

Scalable for industrial production.

Direct Synthesis from Hydrazine Derivatives

Condensation of Hydrazine with Dicarboxylate Esters

An alternative route involves the condensation of hydrazine with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in acidic media. This method bypasses the non-dihydro intermediate, directly forming the dihydrotetrazine core.

Reaction Conditions:

Oxidation-State Modulation

The dihydrotetrazine structure necessitates careful control of oxidation states. Sodium nitrite (NaNO₂) in acidic conditions facilitates the oxidation of intermediates while preserving the dihydro moiety.

Critical Parameters:

-

pH: Maintained at ~3 using HCl to prevent over-oxidation.

-

Stoichiometry: 1:5 molar ratio of tetrazine precursor to NaNO₂.

Comparative Analysis of Methods

| Parameter | Acidification-Neutralization | Direct Synthesis |

|---|---|---|

| Starting Material | Ethyl diazoacetate | Dimethyl tetrazine dicarboxylate |

| Steps | 3 | 2 |

| Overall Yield | ~60% | ~70% |

| Purity | High (crystalline intermediates) | Moderate (requires chromatography) |

| Scalability | Industrial-friendly | Laboratory-scale |

| Cost | Moderate | High (ester precursors) |

Mechanistic Insights

Ring Protonation in Acidification

The acidification step (Section 1.2) involves protonation of the tetrazine ring at the N1 and N4 positions, reducing aromaticity and stabilizing the dihydro form. Computational studies suggest that the protonation lowers the energy barrier for subsequent functionalization.

Role of Sodium Hydroxide in Neutralization

NaOH deprotonates the carboxylic acid groups while maintaining the dihydrotetrazine structure. The disodium salt’s solubility in polar solvents (e.g., water, DMSO) facilitates its use in IEDDA reactions.

Challenges and Optimization

Byproduct Formation

Over-acidification or elevated temperatures during HCl treatment can lead to ring-opening byproducts. Mitigation strategies include:

Purification Techniques

-

Crystallization: Effective for the disodium salt due to its high solubility differential in ethanol/water mixtures.

-

Chromatography: Required for direct synthesis methods to remove unreacted hydrazine.

Recent Advances

Chemical Reactions Analysis

Types of Reactions: Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, resulting in the formation of esters or amides.

Major Products: The major products formed from these reactions include esters, amides, and various substituted tetrazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is characterized by its molecular formula and a molecular weight of approximately 216.06 g/mol. The compound features a tetrazine ring structure that contributes to its reactivity and utility in various chemical reactions.

Chemical Synthesis

This compound is primarily used as an intermediate in the synthesis of various organic compounds. Its electron-deficient nature makes it suitable for applications in:

- Diels-Alder Reactions : The compound can act as a dienophile in Diels-Alder reactions due to its ability to participate in inverse electron-demand reactions. This property allows it to form complex cyclic structures efficiently .

- Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds which are important in pharmaceuticals and agrochemicals. The tetrazine moiety can be modified to yield diverse derivatives with specific biological activities .

Materials Science

In materials science, this compound has potential applications due to its unique properties:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its reactive sites allow for cross-linking with other monomers or polymers .

- Explosives and Propellants : Due to the energetic nature of tetrazine derivatives, this compound is investigated for use in high-energy materials such as explosives and propellants. Its stability under various conditions makes it a candidate for safer energetic formulations .

Pharmacological Applications

The pharmacological potential of this compound is an area of active research:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. Research is ongoing to explore its efficacy against various pathogens and the mechanisms behind this activity .

- Drug Delivery Systems : The compound's ability to form complexes with drugs enhances solubility and bioavailability. Research into its use as a carrier for targeted drug delivery systems is promising .

Case Studies

Mechanism of Action

The mechanism of action of disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate involves its ability to undergo reversible redox reactions. The tetrazine ring can be oxidized and reduced, which is accompanied by significant changes in its electronic structure and color. This property makes it useful in sensor applications, where it can detect the presence of oxidative agents by changing color .

Comparison with Similar Compounds

Dimethyl 1,2,4,5-Tetrazine-3,6-Dicarboxylate

- Structure : Methyl ester derivative (CAS: 3787-10-8).

- Reactivity: Highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions due to electron-deficient tetrazine core. Reacts with dienophiles (e.g., norbornenes) at rates up to 437 M⁻¹s⁻¹ in 1,4-dioxane .

- Stability : Poor aqueous stability; hydrolyzes readily in protic solvents, limiting biological applications .

- Applications : Used in organic synthesis (e.g., pyridazine derivatives) and materials science (e.g., fluorinated pentacenes) .

Diethyl 1,4-Dihydro-1,2,4,5-Tetrazine-3,6-Dicarboxylate (CAS: 444683-52-7)

- Structure : Ethyl ester analog with bulkier alkyl groups.

- Synthesis : Prepared via re-esterification of the disodium salt or dihydro acid using aluminum triisopropoxide .

- Reactivity : Slower reaction kinetics compared to dimethyl ester due to steric hindrance from ethyl groups.

- Stability : Improved hydrolytic stability over dimethyl ester but less reactive in IEDDA reactions .

Dipropyl 3,6-Diphenyl-1,2-Dihydrotetrazine Dicarboxylate

- Structure : Propyl esters with phenyl substituents at 3,6-positions (C₂₂H₂₄N₄O₄) .

- Crystal Structure: Non-planar tetrazine ring with N-N bond lengths of 1.401 Å and C=N bonds of 1.285 Å, indicating reduced conjugation .

- Applications : Primarily studied for crystallographic properties; phenyl groups enhance π-stacking but reduce solubility.

ZGDHu-1 (3,6-Disubstituted-1,4-Dihydrotetrazine Derivative)

- Structure : Aryl-substituted derivative with antitumor activity .

- Activity : Induces apoptosis in leukemia cells (e.g., Kasumi-1) via G2/M phase arrest .

- Comparison : The disodium salt lacks aryl substituents, highlighting the importance of functional groups in pharmacological applications.

Key Research Findings

Reactivity Trends

Stability-Solubility Trade-offs

- Alkyl Esters : Preferred for organic synthesis but require anhydrous conditions .

Biological Activity

Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (CAS Number: 96898-32-7) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological implications based on recent research findings.

- Molecular Formula : C₄H₄N₄Na₂O₄

- Molecular Weight : 216.06 g/mol

- Appearance : White powder

- Solubility : Soluble in water

The compound consists of a tetrazine core, which is known for its reactivity in various chemical reactions, particularly in cycloadditions and as a precursor for further synthetic modifications .

Mechanistic Insights

Tetrazines, including this compound, have been investigated for their biochemical properties. They exhibit unique reactivity patterns that can be harnessed in biological applications. For instance:

- Reactivity in Diels-Alder Reactions : The compound participates effectively as an electron-deficient component in inverse electron demand Diels-Alder reactions. This characteristic allows it to react with various dienophiles under mild conditions .

Case Studies

- Antimicrobial Activity :

- Cancer Research :

Comparative Analysis of Biological Activities

Synthesis and Reaction Conditions

This compound can be synthesized from the corresponding dicarboxylic acid using sodium hydroxide under controlled conditions (60 - 80 °C for approximately 1.5 hours). The yield reported is approximately 97% .

Q & A

Q. What are the established synthetic routes for preparing disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, and what critical parameters influence yield and purity?

Methodological Answer: The disodium salt is synthesized via base-mediated cyclization of ethyl diazoacetate. Key steps include:

- Dropwise addition of ethyl diazoacetate to aqueous NaOH (60–80°C) to form the intermediate disodium salt.

- Acidification with HCl to precipitate dihydrotetrazine dicarboxylic acid, followed by esterification in methanol/SOCl₂ at −30°C to form methyl esters .

Critical Parameters: - Temperature control during diazoacetate addition to avoid side reactions.

- pH adjustment during acidification (0°C) to prevent decomposition.

- Strict anhydrous conditions during esterification to minimize hydrolysis .

Q. How does the redox activity of the dihydrotetrazine moiety enable its application in chemosensing materials?

Methodological Answer: The dihydrotetrazine unit undergoes reversible oxidation to the aromatic tetrazine, accompanied by a visible color change (yellow → pink). This property is exploited in metal-organic frameworks (MOFs) like UiO-66(dhtz) for optical detection of oxidizing gases (e.g., NOₓ):

- Postsynthetic ligand exchange incorporates dihydrotetrazine into MOFs.

- Oxidation by analytes alters the ligand’s electronic structure, detectable via UV-Vis or colorimetric assays .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound and its derivatives?

Methodological Answer:

- NMR (¹H/¹³C): Identifies proton environments (e.g., dihydro vs. oxidized tetrazine) and ester/amide substituents .

- Mass Spectrometry (EI-MS): Confirms molecular weight and fragmentation patterns of alkyl esters/amides .

- X-ray Diffraction (XRD): Resolves boat conformation of the dihydrotetrazine ring and hydrogen-bonding networks in crystals .

Advanced Research Questions

Q. In computational studies, how does the electronic structure of the dihydrotetrazine core influence its reactivity in cycloaddition reactions?

Methodological Answer:

- The dihydrotetrazine’s reduced state lowers electron deficiency, altering its role in inverse electron-demand Diels-Alder (IEDDA) reactions compared to aromatic tetrazines.

- DFT calculations reveal higher HOMO energy in dihydro derivatives, favoring reactions with electron-deficient dienophiles.

- Substituent effects (e.g., carboxylate vs. amide) modulate LUMO levels, impacting regioselectivity and reaction rates .

Q. What are the key challenges in maintaining the stability of this compound during storage and experimental handling?

Methodological Answer:

- Moisture Sensitivity: Hydrolyzes in protic solvents; store under anhydrous conditions (desiccated, −20°C).

- Oxidative Degradation: Susceptible to air oxidation; use inert atmospheres (N₂/Ar) during synthesis.

- pH Sensitivity: Decomposes under acidic/basic conditions; buffer reactions near neutral pH .

Q. How do contradictory reports on the regioselectivity of dihydrotetrazine derivatives in cycloaddition reactions arise, and what experimental strategies resolve these discrepancies?

Methodological Answer: Contradictions stem from varying dienophiles (electron-rich vs. deficient) and substituent effects. Resolve via:

- Kinetic Isotope Effects (KIE): Probe transition states to determine rate-determining steps.

- Competition Experiments: Compare reaction outcomes between dihydrotetrazine and its oxidized form.

- Computational Modeling: Map potential energy surfaces to predict regioselectivity under different conditions .

Q. What methodological approaches are employed to derivatize the dihydrotetrazine dicarboxylate core for targeted bioorthogonal applications?

Methodological Answer:

- Ester/Amide Formation: React disodium salt with alkyl halides or amines to introduce bioorthogonal handles (e.g., alkynes for click chemistry) .

- Post-Synthetic Modification: Incorporate dihydrotetrazine into polymers or nanoparticles via carboxylate coordination (e.g., Zr⁴+ in MOFs) .

- Redox-Triggered Release: Design prodrugs where oxidation cleaves the tetrazine linker, releasing active payloads .

Data Contradiction Analysis

Example Contradiction:

- Issue: Varying reports on cycloaddition reactivity of dihydrotetrazine vs. aromatic tetrazine.

- Resolution: Aromatic tetrazines exhibit faster IEDDA rates due to lower LUMO energy, but dihydro derivatives offer reversible reactivity for dynamic systems. Context-dependent selection (e.g., sensors vs. drug delivery) clarifies optimal use .

Q. Tables

| Property | Dihydrotetrazine | Aromatic Tetrazine |

|---|---|---|

| Color | Yellow | Pink |

| Redox State | Reduced (1,4-dihydro) | Oxidized |

| LUMO Energy | Higher | Lower |

| Stability | Air-sensitive | More stable |

| Applications | Sensors, reversible systems | Bioorthogonal conjugation |

| Table 1. Comparative properties of dihydrotetrazine and aromatic tetrazine derivatives . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.